5-chloro-4-methoxy-2-Pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-methoxypyrimidin-2-amine is a heterocyclic compound with the molecular formula C5H6ClN3O. It is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science . This compound is characterized by the presence of a chlorine atom at the 5th position, a methoxy group at the 4th position, and an amino group at the 2nd position on the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxypyrimidin-2-amine typically involves the reaction of 4-chloro-5-methoxypyrimidine with ammonia or an amine under controlled conditions . One common method includes the use of sodium dichloroisocyanurate (SDIC) in deionized water, followed by the addition of glacial acetic acid and an aqueous solution of 2-amino-4,6-dimethoxypyrimidine . The reaction mixture is stirred at room temperature and then cooled to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like ZnCl2 have been explored to improve efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4-methoxypyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like the Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide, N-methylpyrrolidone, and palladium catalysts. Reaction conditions often involve temperatures ranging from 0°C to 100°C and varying reaction times depending on the desired product .
Major Products Formed
Major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-methoxypyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . For example, it has been studied for its potential to inhibit focal adhesion kinase, which plays a role in cell signaling and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-chloro-6-methoxypyrimidine
- 4-Chloro-5-methoxypyrimidin-2-amine
- 5-Amino-2-chloro-4-methylpyridine
Uniqueness
5-Chloro-4-methoxypyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methoxy groups provide unique reactivity and potential for forming diverse derivatives, making it valuable in various fields of research and industry .
Eigenschaften
Molekularformel |
C5H6ClN3O |
---|---|
Molekulargewicht |
159.57 g/mol |
IUPAC-Name |
5-chloro-4-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C5H6ClN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9) |
InChI-Schlüssel |
YNUMARLBWZFUPF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC=C1Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.